molecular formula C24H30N2O2 B8478434 4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole CAS No. 60628-02-6

4-[(Heptyloxy)methoxy]-1-methyl-3,5-diphenyl-1H-pyrazole

Cat. No. B8478434
M. Wt: 378.5 g/mol
InChI Key: WIFLPRFLIZUDLW-UHFFFAOYSA-N
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Patent
US04041046

Procedure details

The temperature is maintained at -20° C. to -10° C. during the addition. When the exotherm subsides, the addition of gas is discontinued and the reaction mixture allowed to warm up to 5°-10° C. The reaction mixture is washed with chilled water (100 ml) and the organic layer separated. The organic layer is filtered through calcium chloride and added to a solution of the sodium salt of 1-methyl-3,5-diphneyl-4-pyrazolol in DMF. The 4-pyrazolol solution is prepared by stirring 1-methyl-3,5-diphenyl-4-pyrazolol (10 g, 0.04 mole) with sodium methoxide (2.16 g, 0.04 mole) and dry DMF (100 ml).
Name
1-methyl-3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:5]([OH:13])[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:3]1.C[O-].[Na+].CN([CH:26]=[O:27])C>>[CH2:15]([O:27][CH2:26][O:13][C:5]1[C:4]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:3][N:2]([CH3:1])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:14][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2|

Inputs

Step One
Name
1-methyl-3,5-diphenyl-4-pyrazolol
Quantity
10 g
Type
reactant
Smiles
CN1N=C(C(=C1C1=CC=CC=C1)O)C1=CC=CC=C1
Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature is maintained at -20° C. to -10° C. during the addition
ADDITION
Type
ADDITION
Details
When the exotherm subsides, the addition of gas
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to 5°-10° C
WASH
Type
WASH
Details
The reaction mixture is washed with chilled water (100 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer separated
FILTRATION
Type
FILTRATION
Details
The organic layer is filtered through calcium chloride
ADDITION
Type
ADDITION
Details
added to a solution of the sodium salt of 1-methyl-3,5-diphneyl-4-pyrazolol in DMF

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCC)OCOC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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